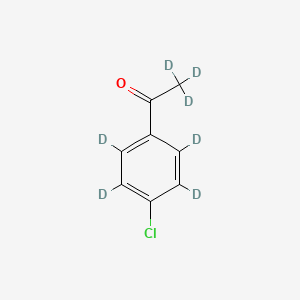

1-(4-Chlorophenyl)ethanone-d7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7ClO |

|---|---|

Molekulargewicht |

161.63 g/mol |

IUPAC-Name |

1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |

InChI |

InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChI-Schlüssel |

BUZYGTVTZYSBCU-AAYPNNLASA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])Cl)[2H] |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-(4-Chlorophenyl)ethanone-d7 physical properties

An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)ethanone-d7

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physical properties of 1-(4-Chlorophenyl)ethanone, which serves as a close analogue for its deuterated counterpart, this compound. Due to the limited availability of specific experimental data for the d7 isotopologue, this document leverages data from the non-deuterated compound, providing a robust baseline for research and development activities. The guide includes a detailed summary of physical constants, standardized experimental protocols for property determination, and a logical workflow for the physical characterization of such compounds.

Introduction

1-(4-Chlorophenyl)ethanone is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its deuterated analogue, this compound, is of significant interest in drug development, particularly in pharmacokinetic and metabolic studies where isotopic labeling can be used to trace the fate of a molecule in vivo. The physical properties of a compound are critical in determining its handling, formulation, and behavior in biological systems. This guide synthesizes the available data for the non-deuterated form as a reliable proxy for the d7 variant, as the substitution of hydrogen with deuterium (B1214612) typically results in only minor changes to physical properties such as melting point, boiling point, and density.

Physical Properties Data

The physical properties of 1-(4-Chlorophenyl)ethanone are well-documented and are summarized in the table below. These values are expected to be very close to those for this compound.

| Physical Property | Value | Notes |

| Molecular Formula | C₈H₇ClO | For 1-(4-Chlorophenyl)ethanone |

| Molecular Weight | 154.59 g/mol [1][2] | For 1-(4-Chlorophenyl)ethanone |

| Melting Point | 18 - 20 °C[3] | The temperature at which the solid form of a substance changes to a liquid state. |

| Boiling Point | 232 - 237.7 °C[1][4][5] | The temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. |

| Density | 1.1922 - 1.2 g/cm³ at 20 °C[1][4] | Mass of a unit volume of a substance. |

| Solubility | Insoluble in water; soluble in chloroform, miscible with diethyl ether and ethanol.[4] | The ability of a solid, liquid, or gaseous chemical substance to dissolve in a solvent. |

| Vapor Pressure | 0.04 mmHg at 25 °C[3] | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. |

| Refractive Index | 1.5549[5] | A dimensionless number that describes how fast light travels through the material. |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are generalized protocols for key physical property measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range typically indicates a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a steady rate of approximately 10-20 °C per minute initially.

-

When the temperature is about 15-20 °C below the expected melting point, the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube).

-

The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility tests are used to determine the appropriate solvent for a compound and can provide insights into its polarity and functional groups.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

Procedure:

-

Approximately 0.1 g of the solid (or 0.2 mL of a liquid) is placed into a test tube.

-

3 mL of the solvent (e.g., water, ethanol, diethyl ether, chloroform) is added in portions.

-

The mixture is agitated vigorously after each addition.

-

The compound is classified as soluble if it dissolves completely. Observations such as color change or gas evolution are also noted.

Logical Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a new chemical entity, such as this compound.

Caption: A flowchart illustrating the standard workflow for the physical characterization of a chemical compound.

Conclusion

This technical guide provides essential information on the physical properties of 1-(4-Chlorophenyl)ethanone, which serves as a reliable reference for the deuterated analogue, this compound. The provided experimental protocols offer a standardized approach for the in-house determination of these properties, ensuring data consistency and reliability. For researchers and drug development professionals, this information is crucial for the effective handling, formulation, and study of this important isotopically labeled compound. It is recommended that key physical properties be experimentally verified for any new batch of material to ensure quality and consistency.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)ethanone-d7 (CAS Number: 1174565-85-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)ethanone-d7, a deuterated analog of 4'-chloroacetophenone. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis and as tracers in metabolic studies.

Introduction

This compound (CAS: 1174565-85-5) is a stable isotope-labeled version of 1-(4-chlorophenyl)ethanone, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The co-elution of the deuterated standard with the unlabeled analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects. Furthermore, deuterium labeling is a valuable tool in pharmacokinetic and drug metabolism studies to trace the metabolic fate of the parent compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its non-deuterated analog are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Property | This compound | 1-(4-Chlorophenyl)ethanone |

| CAS Number | 1174565-85-5 | 99-91-2 |

| Molecular Formula | C₈D₇ClO | C₈H₇ClO |

| Molecular Weight | 161.64 g/mol | 154.59 g/mol |

| Appearance | White to off-white solid | Clear colorless to yellowish liquid after melting |

| Melting Point | Not available | 14-18 °C |

| Boiling Point | Not available | 232 °C |

| Density | Not available | 1.192 g/mL at 25 °C |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound | 1-(4-Chlorophenyl)ethanone |

| ¹H NMR | Spectra will show the absence of signals corresponding to the deuterated positions. | Spectra available in chemical databases. |

| ¹³C NMR | Spectra will show signals corresponding to the carbon skeleton. | Spectra available in chemical databases. |

| Mass Spectrum (EI) | Molecular ion peak (M+) at m/z corresponding to the deuterated mass. | Molecular ion peak (M+) at m/z 154. |

Experimental Protocols

Representative Synthesis of this compound

Objective: To synthesize this compound from 1-(4-Chlorophenyl)ethanone.

Materials:

-

1-(4-Chlorophenyl)ethanone

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %) or Deuterated hydrochloric acid (DCl) in D₂O (35 wt. %)

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1-(4-Chlorophenyl)ethanone (1 equivalent).

-

Add a solution of NaOD in D₂O (catalytic amount) or DCl in D₂O (catalytic amount).

-

Add an excess of D₂O.

-

The reaction mixture is stirred and heated to reflux for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by taking small aliquots from the reaction mixture.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The product is extracted with diethyl ether or dichloromethane.

-

The organic layer is washed with brine (saturated NaCl solution in water).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Use as an Internal Standard in LC-MS/MS Analysis

Objective: To quantify the concentration of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

-

Reversed-phase C18 HPLC column

-

This compound (internal standard)

-

Analyte of interest

-

Biological matrix (e.g., human plasma)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Preparation of Working Solutions: Prepare working solutions of the analyte for the calibration curve by serial dilution of the stock solution. Prepare a working solution of the internal standard at a fixed concentration.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound) at a known concentration.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

LC Conditions:

-

Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution program to separate the analyte and internal standard.

-

Flow rate: 0.3 mL/min.

-

Column temperature: 40 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and this compound.

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

Experimental Workflows

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for quantitative analysis using LC-MS/MS.

Signaling Pathways

Extensive literature searches did not reveal specific biological signaling pathways that are directly and uniquely modulated by 1-(4-chlorophenyl)ethanone. Its known biological effects, primarily as a lachrymatory agent (tear gas), are attributed to its properties as an alkylating agent. This action is generally non-specific, involving the covalent modification of sulfhydryl groups on various proteins, including enzymes, leading to broad cellular disruption and irritation. This mechanism is not represented as a classical signaling pathway.

The following diagram illustrates the general proposed mechanism of toxicity.

Caption: General mechanism of toxicity for 1-(4-Chlorophenyl)ethanone.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and drug development. Its properties as a stable isotope-labeled internal standard enable highly accurate and precise quantification of the non-deuterated analog in complex biological matrices. The detailed experimental protocols and workflows provided in this guide offer a practical framework for its synthesis and application. While specific signaling pathways for its biological activity are not well-defined beyond general toxicity mechanisms, its utility in bioanalytical and metabolic studies remains a key area of its application. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs.

In-Depth Technical Guide: Physicochemical Properties of 1-(4-Chlorophenyl)ethanone-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the core physicochemical properties of the deuterated analog of 1-(4-chlorophenyl)ethanone, specifically 1-(4-chlorophenyl)ethanone-d7. This compound is a stable isotope-labeled version of 4'-chloroacetophenone, a common building block in organic synthesis and a known metabolite. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays, such as pharmacokinetic studies and metabolic profiling. This document outlines its key mass-related properties and provides a foundational experimental protocol for its characterization.

Physicochemical Data

The essential physicochemical properties of 1-(4-Chlorophenyl)ethanone and its deuterated form are summarized below. The primary difference lies in their respective molecular weights and exact masses due to the substitution of hydrogen with deuterium.

| Property | 1-(4-Chlorophenyl)ethanone | This compound | Data Source |

| Molecular Formula | C₈H₇ClO | C₈D₇ClO | [N/A] |

| Molecular Weight | 154.59 g/mol | 161.64 g/mol | Calculated |

| Exact Mass | 154.01854 u | 161.06248 u | Calculated |

| CAS Number | 99-91-2 | Not available | [N/A] |

Experimental Protocols

High-Resolution Mass Spectrometry for Exact Mass Determination

This protocol describes the methodology for verifying the exact mass of this compound using a high-resolution mass spectrometer.

Objective: To experimentally confirm the exact mass of this compound.

Materials:

-

This compound sample

-

High-purity methanol (B129727) (LC-MS grade)

-

Calibrant solution for the mass spectrometer

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in high-purity methanol.

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution to ensure high mass accuracy.

-

Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a flow rate of 5 µL/min.

-

Ionization: Utilize electrospray ionization (ESI) in positive mode.

-

Mass Analysis: Acquire data in full scan mode over a mass-to-charge (m/z) range that includes the expected m/z of the protonated molecule [M+H]⁺.

-

Data Processing: Process the acquired data to identify the monoisotopic peak corresponding to [C₈D₇ClO+H]⁺ and determine its exact m/z.

-

Mass Accuracy Calculation: Compare the experimentally determined exact mass with the theoretical exact mass to calculate the mass accuracy in parts per million (ppm).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the characterization of this compound.

Synthesis of Deuterated 4-Chloroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of deuterated 4-chloroacetophenone, with a focus on labeling the methyl group (α-position). This compound is of significant interest in medicinal chemistry and drug development, where deuterium (B1214612) labeling can be used to study metabolic pathways, alter pharmacokinetic profiles, and serve as an internal standard in quantitative bioanalysis.

Introduction

Deuterium-labeled compounds are powerful tools in pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This kinetic isotope effect can slow down metabolic pathways that involve C-H bond cleavage, potentially leading to improved drug efficacy and safety profiles. 4-Chloroacetophenone is a common building block in organic synthesis, and its deuterated analogue, particularly 4-chloroacetophenone-d3, is a valuable intermediate for the synthesis of more complex deuterated molecules.

This guide details three primary methods for the α-deuteration of 4-chloroacetophenone: acid-catalyzed hydrogen-deuterium (H/D) exchange, base-catalyzed H/D exchange, and microwave-assisted H/D exchange. For each method, a general experimental protocol is provided, along with expected outcomes and characterization techniques.

Synthetic Methodologies

The most common and direct approach for the synthesis of deuterated 4-chloroacetophenone is through the exchange of the acidic α-protons of the acetyl group with deuterium from a deuterium source. This exchange can be catalyzed by either acid or base.

Acid-Catalyzed Deuteration

Acid-catalyzed deuteration proceeds through an enol intermediate. In the presence of a deuterated acid and a deuterium source, the enol form of the ketone undergoes electrophilic addition of a deuteron, followed by the loss of a proton to regenerate the ketone, now with deuterium incorporated at the α-position. This process is repeated until all three α-protons are exchanged for deuterium.

Experimental Protocol:

A general procedure for the acid-catalyzed deuteration of an acetophenone (B1666503) derivative is as follows:

-

To a solution of 4-chloroacetophenone (1.0 eq) in a suitable solvent (e.g., D2O or a mixture of D2O and an organic co-solvent like dioxane), add a catalytic amount of a deuterated acid, such as deuterium chloride (DCl in D2O).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signal.

-

After the exchange is complete (typically several hours to overnight), cool the reaction mixture to room temperature.

-

Neutralize the acid with a suitable base (e.g., NaHCO3).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the deuterated product.

Logical Workflow for Acid-Catalyzed Deuteration:

An In-depth Technical Guide to 1-(4-Chlorophenyl)ethanone-d7: ¹H and ¹³C NMR Spectra Analysis

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Chlorophenyl)ethanone-d7. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for structural elucidation and isotopic labeling studies. This document presents expected spectral data, detailed experimental protocols, and a logical workflow for NMR analysis.

Core Data Presentation: Predicted NMR Spectral Data

Due to the limited availability of direct spectral data for the deuterated species, the following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of its non-deuterated analogue, 1-(4-chlorophenyl)ethanone. The primary difference will be the absence of the methyl proton signals in the ¹H NMR spectrum and a modified signal for the methyl carbon in the ¹³C NMR spectrum.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound is expected to be simple, characterized by the signals from the aromatic protons. The deuteration of the methyl group results in the disappearance of the corresponding singlet peak that would be observed in the non-deuterated compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.91 | Doublet (d) | ~8.5 |

| H-3, H-5 | ~7.45 | Doublet (d) | ~8.5 |

¹³C NMR Spectral Data Summary

The ¹³C NMR spectrum will show signals for the aromatic carbons and the carbonyl carbon. The carbon of the deuterated methyl group (CD₃) will exhibit a characteristic multiplet due to C-D coupling and will be shifted slightly upfield compared to a non-deuterated methyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~196.8 |

| C-4 | ~139.6 |

| C-1 | ~135.4 |

| C-3, C-5 | ~128.9 |

| C-2, C-6 | ~129.7 |

| CD₃ | ~26.5 (Expected as a multiplet) |

Experimental Protocols

The following sections detail the standard methodologies for acquiring ¹H and ¹³C NMR spectra for deuterated compounds like this compound.

Sample Preparation

-

Solvent Selection : A high-purity deuterated solvent is chosen to avoid interference from solvent protons in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for this compound.

-

Concentration : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Some deuterated solvents are available with TMS already added.

-

Sample Filtration : The solution is filtered through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Degassing : For high-resolution experiments, the sample may be degassed to remove dissolved oxygen, which can broaden spectral lines.

¹H NMR Spectroscopy

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Technique : Standard one-dimensional ¹H NMR spectroscopy.

-

Parameters :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.

-

Temperature : The experiment is typically run at room temperature (e.g., 298 K).

-

¹³C NMR Spectroscopy

-

Instrument : The same high-field NMR spectrometer is used.

-

Technique : One-dimensional ¹³C NMR with proton decoupling.

-

Parameters :

-

Pulse Sequence : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds.

-

Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width : A spectral width of about 200-250 ppm is used.

-

Decoupling : Broadband proton decoupling is applied during acquisition to collapse C-H couplings and simplify the spectrum.

-

Data Processing and Analysis

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction : The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shifts are referenced to the TMS signal at 0 ppm.

-

Peak Picking and Integration : Peaks are identified, and their chemical shifts are recorded. For ¹H NMR, the integral of each peak is determined to provide information on the relative number of protons.

-

Structure Confirmation : The processed spectral data is analyzed to confirm the structure of the compound, including the successful deuteration at the methyl position.

Visualizing the NMR Workflow

The following diagram illustrates the general workflow for conducting an NMR experiment, from sample preparation to final data analysis.

Caption: A flowchart illustrating the key stages of an NMR experiment.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Chlorophenyl)ethanone-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Chlorophenyl)ethanone-d7. Understanding the fragmentation pathways of deuterated compounds is crucial for their identification and quantification in various scientific applications, including metabolic studies and environmental analysis. This document outlines the primary fragmentation mechanisms, presents expected mass-to-charge ratios (m/z) for key fragments, and provides a standardized experimental protocol for analysis.

Core Fragmentation Pathways

Electron ionization of this compound induces the formation of a molecular ion that undergoes a series of predictable fragmentation reactions. The presence of the chlorine atom, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), and the deuterium (B1214612) labeling are key determinants of the resulting mass spectrum.[1][2]

The primary fragmentation pathways are initiated by the cleavage of the bonds adjacent to the carbonyl group, a common fragmentation mechanism for ketones.[3][4] The two main initial fragmentation steps are:

-

α-Cleavage with loss of a deuteromethyl radical (•CD₃): This is a dominant fragmentation pathway for acetophenones.[5] The loss of a deuteromethyl radical leads to the formation of a stable 4-chlorobenzoyl cation.

-

α-Cleavage with loss of the 4-chlorophenyl-d4 radical (•C₆D₄Cl): This cleavage results in the formation of the deuterated acetyl cation.

Subsequent fragmentation of the 4-chlorobenzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of the 4-chlorophenyl-d4 cation.

The diagram below illustrates the principal fragmentation pathway for this compound.

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted mass-to-charge ratios (m/z) for the major fragment ions of this compound and its non-deuterated analog, 1-(4-Chlorophenyl)ethanone. The isotopic peaks due to ³⁷Cl are also included.

| Fragment Ion | Structure | 1-(4-Chlorophenyl)ethanone (Non-deuterated) m/z | This compound m/z |

| Molecular Ion [M]•+ | [C₈H₇ClO]•+ / [C₈D₇ClO]•+ | 154 / 156 | 161 / 163 |

| [M - CH₃/CD₃]⁺ | [C₇H₄ClO]⁺ / [C₇D₄ClO]⁺ | 139 / 141 | 146 / 148 |

| [M - C₆H₄Cl/C₆D₄Cl]⁺ | [C₂H₃O]⁺ / [C₂D₃O]⁺ | 43 | 46 |

| [C₆H₄Cl/C₆D₄Cl]⁺ | [C₆H₄Cl]⁺ / [C₆D₄Cl]⁺ | 111 / 113 | 118 / 120 |

Note: The m/z values are presented as ³⁵Cl / ³⁷Cl.

Experimental Protocols

The mass spectrum of this compound can be obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization source.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[6]

-

Electron Energy: 70 eV.[7]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

Solvent Delay: A suitable solvent delay should be set to prevent filament damage from the solvent peak.

The logical workflow for this experimental protocol is depicted in the following diagram.

References

- 1. Solved mass spectrum for 4'-chloroacetophenone with assigned | Chegg.com [chegg.com]

- 2. 4'-Chloroacetophenone(99-91-2) MS [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. web.uvic.ca [web.uvic.ca]

- 7. researchgate.net [researchgate.net]

Isotopic Labeling of 4-Chloroacetophenone: A Technical Guide for Research Applications

Introduction

4-Chloroacetophenone (4-CAP) is a key chemical intermediate used in the synthesis of various agrochemicals and pharmaceuticals.[1][2] In the realms of drug discovery, metabolism, and pharmacokinetics (DMPK), as well as in quantitative analytical chemistry, understanding the fate and precise concentration of such compounds is paramount. Isotopic labeling, the practice of replacing specific atoms in a molecule with their heavier, stable isotopes (such as ²H, ¹³C, or ¹⁸O), provides an indispensable tool for these investigations.[3][4]

This guide provides a detailed overview of the synthesis, applications, and methodologies associated with isotopically labeled 4-chloroacetophenone. It is intended for researchers in drug development and analytical science who utilize stable isotope-labeled compounds as tracers in metabolic studies or as internal standards for high-precision quantitative analysis.[5][6]

Synthesis of Isotopically Labeled 4-Chloroacetophenone

The most common and efficient method for synthesizing 4-chloroacetophenone is the Friedel-Crafts acylation of chlorobenzene (B131634).[7][8] This electrophilic aromatic substitution reaction introduces an acetyl group onto the chlorobenzene ring, primarily at the para position. Isotopic labeling is readily achieved by employing a labeled version of the acylating agent, such as isotopically enriched acetyl chloride or acetic anhydride.[9][10]

The core of the reaction involves activating the labeled acyl halide with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring, leading to the formation of the labeled ketone.[7]

Key Synthetic Reaction: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation for synthesizing labeled 4-CAP.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of isotopically labeled 4-chloroacetophenone, adapted from established Friedel-Crafts acylation methods.[9][11] Safety Precautions: This reaction must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride and acetyl chloride are corrosive and react violently with moisture; appropriate personal protective equipment (gloves, safety goggles) is mandatory.[11]

1. Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Protect the apparatus from atmospheric moisture using drying tubes (e.g., filled with CaCl₂) on the condenser and funnel outlets.

-

The entire setup should be under an inert atmosphere (e.g., Nitrogen or Argon).

2. Reagent Preparation and Reaction:

-

Suspend anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) in a dry, inert solvent such as dichloromethane (B109758) (DCM) in the reaction flask. Cool the suspension to 0°C using an ice bath.

-

In the dropping funnel, prepare a solution of the isotopically labeled acetyl chloride (1.0 equivalent) in dry DCM.

-

Add the labeled acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, add chlorobenzene (1.0 equivalent), also dissolved in dry DCM, dropwise to the reaction mixture over 30 minutes.

-

Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours to ensure completion.

3. Reaction Quench and Workup:

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[9]

-

Stir the mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two additional portions of DCM.

-

Combine all organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (venting frequently to release CO₂), and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure, isotopically labeled 4-chloroacetophenone.

Data Presentation: Reagents and Isotopic Mass

The choice of isotope determines the mass increase of the final product, which is crucial for its use in mass spectrometry.

| Isotope Label | Labeled Reagent | Position of Label | Molecular Weight of Labeled 4-CAP ( g/mol ) | Mass Increase (Da) |

| Unlabeled | Acetyl Chloride | N/A | 154.59 | 0 |

| Carbon-13 | Acetyl-1-¹³C chloride | Carbonyl Carbon | 155.59 | +1 |

| Carbon-13 | Acetyl-2-¹³C chloride | Methyl Carbon | 155.59 | +1 |

| Carbon-13 (x2) | Acetyl-1,2-¹³C₂ chloride | Both Acetyl Carbons | 156.59 | +2 |

| Deuterium (x3) | Acetyl-d₃ chloride | Methyl Group | 157.61 | +3 |

| Oxygen-18 | Acetyl chloride (¹⁸O) | Carbonyl Oxygen | 156.59 | +2 |

Applications in Research

Internal Standard for Quantitative Analysis

One of the most critical applications of isotopically labeled compounds is in Isotope Dilution Mass Spectrometry (IDMS) .[5][12] This technique is the gold standard for quantitative analysis due to its high precision and accuracy.[13] In a typical IDMS workflow, a known amount of the isotopically labeled 4-chloroacetophenone (the "internal standard") is spiked into a sample containing the unlabeled version (the "analyte").

Because the labeled standard is chemically identical to the analyte, it experiences the same sample preparation losses, matrix effects, and ionization suppression/enhancement during mass spectrometry analysis.[5] By measuring the ratio of the mass spectrometer signal of the analyte to the internal standard, the exact concentration of the unlabeled 4-chloroacetophenone in the original sample can be calculated with high accuracy.

Caption: Workflow for quantitative analysis using IDMS.

Tracers in Metabolic and Mechanistic Studies

Isotopically labeled compounds serve as powerful tracers to elucidate metabolic pathways and reaction mechanisms.[3][14] When a labeled version of a drug candidate or compound like 4-chloroacetophenone is introduced into an in vitro or in vivo system, its journey can be tracked.[6]

By using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can identify the metabolites formed from the parent compound.[3] The presence of the isotopic label in the metabolites provides definitive proof of the metabolic transformation and helps map the complete metabolic fate of the compound, which is a critical step in drug safety assessment.[15][]

Caption: Using labeled 4-CAP to trace metabolic transformations.

References

- 1. nbinno.com [nbinno.com]

- 2. 4 -Chloroacetophenone 97 99-91-2 [sigmaaldrich.com]

- 3. 4-Aminoacetophenone-13C | 861435-57-6 | Benchchem [benchchem.com]

- 4. otsuka.co.jp [otsuka.co.jp]

- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. doubtnut.com [doubtnut.com]

- 9. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 10. scribd.com [scribd.com]

- 11. studylib.net [studylib.net]

- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Online Isotope Dilution Mass Spectrometry [ouci.dntb.gov.ua]

- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 13C Metabolic Probes â Stable Isotopes [isotope.com]

An In-depth Technical Guide on the Solubility of 1-(4-Chlorophenyl)ethanone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Core Solubility Profile

1-(4-Chlorophenyl)ethanone, also known as 4'-Chloroacetophenone, is a ketone derivative with a molecular formula of C₈H₇ClO.[2][3] Its chemical structure, featuring a polar carbonyl group and a nonpolar chlorophenyl group, results in a varied solubility profile across different solvents.[4] Generally, it exhibits good solubility in organic solvents while being poorly soluble in aqueous solutions.[2][4] The solubility of this compound is also temperature-dependent, typically increasing with a rise in temperature in organic solvents.[4]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 1-(4-Chlorophenyl)ethanone in various solvents.

| Solvent | Solubility | Temperature (°C) | Notes | Reference |

| Water | 111 mg/L | 25 | Insoluble | [5] |

| Ethanol | Miscible | Not Specified | Soluble | [2][4] |

| Methanol | Soluble | Not Specified | - | [4] |

| Acetone | Soluble | Not Specified | - | [4] |

| Diethyl Ether | Miscible | Not Specified | - | [2] |

| Chloroform | Soluble | Not Specified | - | [2] |

Experimental Protocols for Solubility Determination

While the provided search results do not contain detailed experimental protocols for the solubility of 1-(4-Chlorophenyl)ethanone, a general and widely accepted method for determining the solubility of a solid compound in a solvent is the shake-flask method, as standardized by organizations such as the OECD (Guideline 105).

General Shake-Flask Method Outline:

-

Preparation of a Saturated Solution: An excess amount of the solid 1-(4-Chlorophenyl)ethanone is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and analyzed using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved solute.

-

Replicate and Control: The experiment is repeated multiple times to ensure reproducibility, and control samples are used to validate the analytical method.

Visualizing the Solubility Determination Workflow

The following diagram illustrates a typical experimental workflow for determining the solubility of a chemical compound.

Caption: A flowchart illustrating the key steps in determining the solubility of a compound.

This guide provides a foundational understanding of the solubility characteristics of 1-(4-Chlorophenyl)ethanone. For researchers working with the deuterated form, this information should serve as a reliable starting point for experimental design and formulation development. It is always recommended to experimentally verify the solubility of any compound under the specific conditions of your application.

References

In-Depth Technical Guide: Material Safety Data Sheet for 1-(4-Chlorophenyl)ethanone-d7

Disclaimer: This document provides a comprehensive technical guide based on the Material Safety Data Sheet (MSDS) for the non-deuterated analogue, 1-(4-Chlorophenyl)ethanone (CAS No. 99-91-2). The toxicological and safety properties of 1-(4-Chlorophenyl)ethanone-d7 are expected to be nearly identical to its non-deuterated counterpart. The primary difference will be a slight increase in molecular weight due to the presence of seven deuterium (B1214612) atoms. All data and recommendations should be handled with this consideration in mind.

Section 1: Chemical Product and Company Identification

This section provides basic identification of the substance and the supplier.

| Identifier | Information |

| Product Name | This compound |

| Synonyms | 4'-Chloroacetophenone-d7, p-Chloroacetophenone-d7 |

| CAS Number | Not available for deuterated form. (99-91-2 for non-deuterated) |

| Molecular Formula | C₈D₇ClO |

| Recommended Use | Laboratory chemicals, research and development.[1] |

| Uses advised against | Food, drug, pesticide or biocidal product use.[1] |

Section 2: Hazards Identification

This section outlines the potential hazards associated with the substance.

Classification:

-

Acute Toxicity, Oral (Category 4)[1]

-

Skin Irritation (Category 2)[1]

-

Eye Irritation (Category 2A)[1]

-

Specific target organ toxicity – single exposure (Respiratory system) (Category 3)[1]

-

Harmful to aquatic life with long-lasting effects.[1]

GHS Pictograms and Signal Word:

| Pictogram | Signal Word |

| GHS05, GHS06 | Danger [2] |

Hazard Statements:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Precautionary Statements:

-

Prevention: Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep cool.[1]

-

Response: See Section 4 for first-aid measures.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Section 3: Composition/Information on Ingredients

| Component | CAS Number | Weight % |

| 1-(4-Chlorophenyl)ethanone | 99-91-2 | >95[1] |

Note: This guide pertains to the deuterated form, this compound.

Section 4: First-Aid Measures

This section provides instructions for immediate medical care in case of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.[1] |

First-Aid Workflow

Caption: First-aid response workflow.

Section 5: Fire-Fighting Measures

This section provides information on how to handle a fire involving the substance.

| Parameter | Details |

| Suitable Extinguishing Media | Use CO₂, dry chemical, or foam for extinction.[1] For large fires, use alcohol-resistant foam or water spray.[3] |

| Unsuitable Extinguishing Media | Do NOT get water inside containers.[3] |

| Specific Hazards | Combustible material. Containers may explode when heated.[1] When heated, vapors may form explosive mixtures with air.[3] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[1] |

| Protective Equipment | Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3] |

Section 6: Accidental Release Measures

This section provides guidance on how to respond to a spill.

Personal Precautions:

-

Ensure adequate ventilation.[1]

-

Use personal protective equipment as required.[1]

-

Keep people away from and upwind of spill/leak.[1]

-

Evacuate personnel to safe areas.[1]

-

Remove all sources of ignition.[1]

Environmental Precautions:

-

Do not let product enter drains.[1]

-

Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]

Methods for Containment and Cleaning Up:

-

Absorb spill with inert material (e.g., dry sand or earth), then place into a chemical waste container.[3]

-

Use a spark-proof tool.[3]

Spill Response Protocol

Caption: Accidental spill response workflow.

Section 7: Handling and Storage

This section provides guidance on safe handling and storage practices.

Handling:

-

Wash thoroughly after handling.[3]

-

Use only in a well-ventilated area.[3]

-

Avoid contact with eyes, skin, and clothing.[3]

-

Keep away from heat, sparks, and flame.[3]

Storage:

-

Store in a tightly closed container.[3]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

-

Keep away from sources of ignition.[3]

-

Incompatible materials: Strong oxidizing agents, Strong bases.[1]

Section 8: Exposure Controls/Personal Protection

This section details exposure limits and personal protective equipment.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[1]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

-

Skin Protection: Wear appropriate gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Section 9: Physical and Chemical Properties

This section provides the physical and chemical properties of the non-deuterated substance.

| Property | Value | Reference |

| Appearance | Liquid | [3] |

| Molecular Weight | 154.6 g/mol | [4] |

| Melting Point | 18 - 20 °C | [3] |

| Boiling Point | 237.7 ± 13.0 °C at 760 mmHg | [2] |

| Flash Point | 107.1 ± 11.0 °C | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Water Solubility | Insoluble (111 mg/L at 25 °C) | [2][3] |

| Refractive Index | 1.5549 | [1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.35 | [2] |

Section 10: Stability and Reactivity

This section describes the stability and reactivity of the substance.

-

Reactivity: None known, based on information available.[1]

-

Chemical Stability: Stable under normal conditions.[1]

-

Conditions to Avoid: Incompatible products, heat, flames, and sparks.[1]

-

Incompatible Materials: Strong oxidizing agents, Strong bases.[1]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[1]

-

Hazardous Polymerization: No information available.[1]

-

Hazardous Reactions: None under normal processing.[1]

Section 11: Toxicological Information

This section provides toxicological data for the non-deuterated substance.

Acute Toxicity:

| Test | Route of Exposure | Species | Dose | Effects | Reference |

| TCLo | Inhalation | Human | 1 mg/m³/1M | Olfaction and eye effects (lacrimation) | [5] |

| LD50 | Oral | Mouse | 1207 mg/kg | Flaccid paralysis, muscle weakness, respiratory depression | [5] |

| LC50 | Inhalation | Mouse | 1752 mg/m³/15M | Details not reported | [5] |

Other Toxicological Information:

-

Mutagenic Effects: No information available.[1]

-

Reproductive Effects: No information available.[1]

-

Developmental Effects: No information available.[1]

-

Teratogenicity: No information available.[1]

-

STOT - single exposure: Respiratory system.[1]

-

STOT - repeated exposure: None known.[1]

-

Aspiration hazard: No information available.[1]

Section 12: Ecological Information

This section provides information on the environmental impact of the substance.

-

Ecotoxicity: Harmful to aquatic life with long-lasting effects.[1] Do not empty into drains.[1]

-

Persistence and Degradability: No information available.

-

Bioaccumulation/Accumulation: No information available.[1]

-

Mobility in soil: Will likely be mobile in the environment due to its water solubility.[1]

Section 13: Disposal Considerations

This section provides guidance on the proper disposal of the substance.

-

Waste Disposal Methods: Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements. Dispose of contents/container to an approved waste disposal plant.[1]

Section 14: Transport Information

This section provides information for shipping the substance.

-

DOT: Not regulated.

-

IATA: Not regulated.

-

IMDG/IMO: Not regulated.

Note: Transport regulations may vary. It is the responsibility of the user to ensure compliance with all applicable regulations.

Section 15: Regulatory Information

This section provides information on the regulatory status of the non-deuterated substance.

-

TSCA (Toxic Substances Control Act): Listed.[4]

-

EINECS (European Inventory of Existing Commercial Chemical Substances): 202-800-7.[3]

Section 16: Other Information

This section provides any other relevant information.

This technical guide is intended to provide a comprehensive overview of the safety, handling, and disposal of this compound, based on the data available for its non-deuterated analogue. It is crucial for researchers, scientists, and drug development professionals to use this information to conduct their own risk assessments and to handle this chemical with the appropriate precautions.

References

- 1. fishersci.com [fishersci.com]

- 2. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]

- 3. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. RTECS NUMBER-KM5600000-Chemical Toxicity Database [drugfuture.com]

A Technical Guide to 1-(4-Chlorophenyl)ethanone-d7 for Researchers and Drug Development Professionals

An In-depth Overview of a Key Deuterated Internal Standard

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)ethanone-d7, a deuterated analog of 1-(4-chlorophenyl)ethanone. This compound is of significant interest to researchers, scientists, and drug development professionals, primarily for its application as an internal standard in quantitative analytical studies. Its use in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification of its non-deuterated counterpart in various biological and environmental matrices.

Commercial Supplier Specifications

A critical aspect for researchers is the availability and quality of this compound from commercial suppliers. The following table summarizes the product specifications from prominent vendors in the field.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | HY-W015548S1 | >98% | Not Specified | 1mg, 5mg, 10mg |

| Cayman Chemical | Not explicitly found | - | - | - |

| Santa Cruz Biotechnology | Not explicitly found | - | - | - |

| Toronto Research Chemicals | Not explicitly found | - | - | - |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of deuterated aromatic ketones like this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Synthesis of Deuterated Aromatic Ketones

The synthesis of deuterated aromatic ketones can be achieved through various methods, often involving hydrogen-deuterium exchange reactions.[1][2][3][4][5]

General Protocol for α-Deuteration of a Ketone:

-

Reaction Setup: In a reaction vessel, dissolve the non-deuterated ketone (e.g., 1-(4-chlorophenyl)ethanone) in a suitable deuterated solvent such as D₂O or a deuterated alcohol (e.g., CD₃OD).

-

Catalyst Addition: Introduce a catalyst to facilitate the hydrogen-deuterium exchange. This can be an acid, a base, or a transition metal catalyst.

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified period, typically several hours, to allow for the exchange of α-protons with deuterium.

-

Work-up: After the reaction is complete, cool the mixture and extract the deuterated product using an appropriate organic solvent.

-

Purification: Purify the extracted product using techniques such as column chromatography to obtain the desired deuterated ketone with high purity.

GC-MS Analysis of this compound

GC-MS is a powerful technique for the analysis of halogenated and deuterated compounds.[6][7][8][9][10]

General Protocol:

-

Sample Preparation: Prepare a calibration curve using known concentrations of this compound. For unknown samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

-

Internal Standard Spiking: Add a known amount of a suitable internal standard to all samples and calibration standards.

-

GC Separation:

-

Column: Use a capillary column suitable for the analysis of halogenated aromatic compounds (e.g., a non-polar or mid-polar column).

-

Injector: Operate in splitless mode for trace analysis.

-

Oven Program: Implement a temperature gradient to ensure good separation of the analyte from other matrix components.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Acquisition Mode: Employ Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both 1-(4-Chlorophenyl)ethanone and its d7 analog.

-

¹H NMR Analysis of this compound

¹H NMR spectroscopy is used to confirm the structure and assess the degree of deuteration.[11][12][13][14][15]

General Protocol:

-

Sample Preparation: Dissolve a small amount of the deuterated compound in a suitable deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer.

-

Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

-

-

Data Analysis:

-

Chemical Shifts: Compare the spectrum to that of the non-deuterated standard to confirm the absence of proton signals at the deuterated positions.

-

Integration: Integrate the remaining proton signals to determine the isotopic purity.

-

Visualizing Key Processes

To further aid in the understanding of the procurement and potential metabolic fate of compounds related to 1-(4-Chlorophenyl)ethanone, the following diagrams have been generated.

References

- 1. researchgate.net [researchgate.net]

- 2. Controlled synthesis of CD 2 H-ketones - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04819A [pubs.rsc.org]

- 3. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 4. tn-sanso.co.jp [tn-sanso.co.jp]

- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 6. gcms.cz [gcms.cz]

- 7. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. davidsonanalytical.co.uk [davidsonanalytical.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. studymind.co.uk [studymind.co.uk]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Technical Guide: 1-(4-Chlorophenyl)ethanone-d7 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the certified reference material 1-(4-Chlorophenyl)ethanone-d7. This deuterated standard is a critical tool in pharmacokinetic, metabolic, and quantitative analytical studies, where it serves as an internal standard for its non-deuterated counterpart, 1-(4-Chlorophenyl)ethanone. The data and protocols outlined below are representative of the quality control and characterization processes for such a standard.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found in a Certificate of Analysis for this compound. These values are provided as illustrative examples to represent a typical batch analysis.

Table 1: Identity and Purity

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | ¹H NMR | ≥ 98.0 atom % D | 99.2 atom % D |

| Chemical Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |

Table 2: Physical Characteristics

| Characteristic | Specification | Result |

| Appearance | White to off-white solid | White solid |

| Molecular Formula | C₈D₇ClO | C₈D₇ClO |

| Molecular Weight | 161.64 g/mol | 161.64 g/mol |

Table 3: Residual Solvents

| Solvent | Method | Specification (ppm) | Result (ppm) |

| Dichloromethane | GC-HS | ≤ 600 | < 50 |

| Ethyl Acetate | GC-HS | ≤ 5000 | < 100 |

| Hexanes | GC-HS | ≤ 290 | < 29 |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

-

Purpose: To determine the chemical purity of the material.

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile (B52724) with 0.1% Formic Acid

-

-

Gradient:

Time (min) % A % B 0.0 60 40 10.0 10 90 12.0 10 90 12.1 60 40 | 15.0 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

-

Sample Preparation: The sample is accurately weighed and dissolved in acetonitrile to a final concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and determine the isotopic enrichment.

-

Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR:

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 400 MHz

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

Data Processing: The integral of the residual proton signals in the aromatic and methyl regions is compared to the integral of a known internal standard to calculate the isotopic enrichment.

-

-

¹³C NMR:

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 100 MHz

-

Number of Scans: 1024

-

Data Processing: The spectrum is analyzed to ensure all carbon signals are consistent with the deuterated structure.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and fragmentation pattern.

-

Instrumentation: Agilent 6890 GC coupled to a 5973 Mass Selective Detector or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 250 °C, hold for 5 min.

-

-

Injector Temperature: 250 °C

-

Transfer Line Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Data Analysis: The mass spectrum is examined for the molecular ion peak corresponding to the deuterated compound and for a fragmentation pattern consistent with the structure.

Visualizations

Quality Control Workflow for a Certified Reference Material

The following diagram illustrates the typical workflow for the quality control and certification of a deuterated reference material like this compound.

Caption: Quality Control Workflow for a Certified Reference Material.

Technical Guide: Applications of Deuterium-Labeled 1-(4-Chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are powerful tools in analytical and pharmaceutical research. The substitution of hydrogen with its stable isotope, deuterium (B1214612), offers a subtle yet significant change in mass that can be exploited in various scientific applications. This technical guide focuses on the applications of deuterium-labeled 1-(4-Chlorophenyl)ethanone, a deuterated analog of the common synthetic intermediate and potential metabolite. While its primary role is in analytical chemistry, this guide will also touch upon the broader context of deuterium labeling in drug development.

The core application of deuterium-labeled 1-(4-Chlorophenyl)ethanone, specifically 1-(4-Chlorophenyl)ethanone-d4, is as an internal standard for quantitative analysis.[1][2] This is particularly crucial in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where it provides a high degree of accuracy and precision in the quantification of the non-labeled analyte or structurally similar compounds.[1][2]

Core Application: Internal Standard in Quantitative Analysis

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[] Deuterium-labeled 1-(4-Chlorophenyl)ethanone serves as an ideal internal standard for the quantification of 1-(4-Chlorophenyl)ethanone and related compounds in complex matrices such as environmental samples, biological fluids, and pharmaceutical formulations.

The key advantages of using a deuterated internal standard include:

-

Similar Chemical and Physical Properties: The deuterated and non-deuterated forms exhibit nearly identical behavior during sample preparation (e.g., extraction, derivatization) and chromatographic separation.

-

Co-elution: In chromatography, the deuterated standard co-elutes with the analyte of interest, ensuring that any variations in instrument response or matrix effects are compensated for.

-

Mass Differentiation: The mass difference between the analyte and the internal standard allows for their distinct detection by the mass spectrometer, preventing signal overlap.

Experimental Workflow: Quantitative Analysis using Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte using deuterium-labeled 1-(4-Chlorophenyl)ethanone as an internal standard.

Experimental Protocols

Representative LC-MS/MS Protocol for Quantification in Water

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Pre-treatment: Filter 100 mL of the water sample through a 0.45 µm glass fiber filter.

-

Internal Standard Spiking: Add a known concentration (e.g., 50 ng/L) of 1-(4-Chlorophenyl)ethanone-d4 in methanol (B129727) to the filtered water sample.

-

SPE Cartridge Conditioning: Condition a 200 mg, 6 mL Oasis HLB SPE cartridge sequentially with 5 mL of methanol and 5 mL of ultrapure water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elution: Elute the analyte and internal standard with 6 mL of methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

Time (min) % B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 1-(4-Chlorophenyl)ethanone 155.0 139.0 15 | 1-(4-Chlorophenyl)ethanone-d4 | 159.0 | 143.0 | 15 |

3. Quantification

-

Prepare a series of calibration standards containing known concentrations of 1-(4-Chlorophenyl)ethanone and a constant concentration of 1-(4-Chlorophenyl)ethanone-d4.

-

Process the calibration standards using the same sample preparation procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The following tables represent typical validation data for a quantitative method using a deuterated internal standard.

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 ng/L |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 2.0 ng/L |

| Accuracy (% Recovery) | 80 - 120% | 95 - 108% |

| Precision (% RSD) | ≤ 15% | < 10% |

| Matrix Effect | 85 - 115% | 92 - 105% |

Table 2: Accuracy and Precision Data

| Spiked Concentration (ng/L) | Mean Measured Concentration (ng/L) (n=5) | Accuracy (%) | Precision (% RSD) |

| 2.0 (LOQ) | 1.98 | 99.0 | 8.5 |

| 10 | 9.7 | 97.0 | 6.2 |

| 100 | 103 | 103.0 | 4.1 |

| 500 | 492 | 98.4 | 3.5 |

Broader Context: Deuterium Labeling in Drug Development

Beyond its use as an internal standard, deuterium labeling is a strategic tool in drug discovery and development.[8][9] The "deuterium kinetic isotope effect" can be leveraged to alter the metabolic fate and pharmacokinetic profile of a drug.[10] By selectively replacing hydrogen with deuterium at metabolically labile positions, it is possible to slow down the rate of enzymatic metabolism, which can lead to:

-

Increased drug exposure: A longer half-life and higher area under the curve (AUC).

-

Reduced formation of toxic metabolites: By altering metabolic pathways.

-

Improved safety and efficacy profiles.

While there is no specific evidence of 1-(4-Chlorophenyl)ethanone itself being developed as a deuterated drug, the principles of its use as a stable, labeled compound are fundamental to the broader field of deuterated pharmaceuticals.

Logical Relationship: Deuteration in Pharmaceutical Research

The following diagram illustrates the interconnected roles of deuterium labeling in pharmaceutical research.

Conclusion

Deuterium-labeled 1-(4-Chlorophenyl)ethanone is a valuable tool, primarily serving as a high-quality internal standard for the accurate and precise quantification of the parent compound and related substances in various matrices. Its application is central to robust analytical method development in environmental monitoring, food safety, and pharmaceutical analysis. While its direct role in modifying drug metabolism has not been documented, it exemplifies the fundamental principles of deuterium labeling that are being successfully applied to develop safer and more effective medicines. The representative protocols and data presented in this guide provide a framework for researchers to develop and validate their own analytical methods using this and similar deuterated internal standards.

References

- 1. Development of an analytical method for emerging contaminants including the pharmaceuticals recently selected as key performance indicators of the quaternary treatment of urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. water.imdea.org [water.imdea.org]

- 7. Buyer's Guide: GC-MS for Monitoring Environmental Pollutants | Labcompare.com [labcompare.com]

- 8. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Quantification of Chloro-Substituted Pharmaceutical X (CSP-X) using 1-(4-Chlorophenyl)ethanone-d7 as an Internal Standard in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of quantitative bioanalysis and pharmaceutical quality control, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results with mass spectrometry.[1] Deuterated standards are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly throughout sample preparation and analysis.[1] This co-elution behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to robust and reliable quantification.[1]

This application note details a validated LC-MS/MS method for the quantification of a hypothetical novel therapeutic agent, "Chloro-Substituted Pharmaceutical X (CSP-X)," in human plasma. The method employs 1-(4-Chlorophenyl)ethanone-d7 as an internal standard (IS) to ensure the highest level of accuracy and precision, which is critical during drug development and clinical trials. The structural similarity of this compound to CSP-X makes it an ideal internal standard for this application.

Principle of the Method